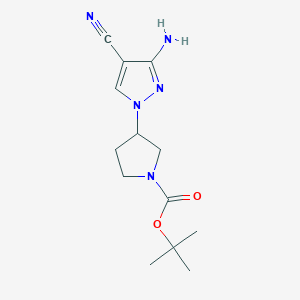
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate
Übersicht
Beschreibung
Tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate, also known as TBCP, is an organocatalyst with a wide range of applications in organic synthesis. It has been used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and natural products. TBCP is a highly efficient and cost-effective catalyst that has the potential to replace traditional metal-based catalysts in many synthetic processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate is not fully understood. However, it is believed that the catalyst functions by forming a covalent bond between the amine and the pyrazol-1-yl group, which facilitates the reaction of the amine with the carboxylate group. This covalent bond is then broken, allowing the reaction to proceed.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate have not been extensively studied. However, it is believed that tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate does not have any significant effects on the body. It is also believed that it does not interact with any known enzymes or receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate in laboratory experiments is its high efficiency and low cost. tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate is a highly efficient catalyst, and it is much less expensive than traditional metal-based catalysts. However, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate does have some limitations. It is not as stable as metal-based catalysts, and it is not as effective in some reactions.
Zukünftige Richtungen
There are a number of potential future directions for tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate research. These include the development of new catalysts based on tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate, the synthesis of new molecules using tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate, the study of the mechanism of action of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate, and the development of new applications for tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate. Additionally, further research into the biochemical and physiological effects of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate could provide valuable insight into its potential uses in medicine and other areas.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been widely used in a variety of scientific research applications, including organic synthesis, catalysis, drug discovery, and biochemistry. In organic synthesis, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been used to synthesize a variety of organic molecules, including pharmaceuticals, agrochemicals, and natural products. In catalysis, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been used to catalyze a variety of reactions, including the synthesis of enantiomerically pure compounds and the synthesis of polymers. In drug discovery, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been used to synthesize a variety of potential drug candidates, including small molecule inhibitors and peptide mimetics. In biochemistry, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been used to study protein-ligand interactions and to synthesize enzyme inhibitors.
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-amino-4-cyanopyrazol-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-13(2,3)20-12(19)17-5-4-10(8-17)18-7-9(6-14)11(15)16-18/h7,10H,4-5,8H2,1-3H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKHBWKCODLWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile](/img/structure/B1465449.png)




![Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate](/img/structure/B1465460.png)
![3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1465461.png)
![4-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1465462.png)
![3-[(2-Methylbenzenesulfonyl)methyl]aniline](/img/structure/B1465463.png)


